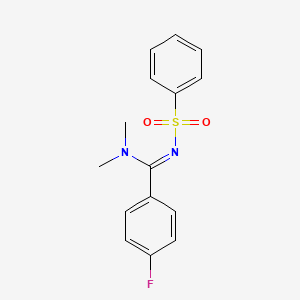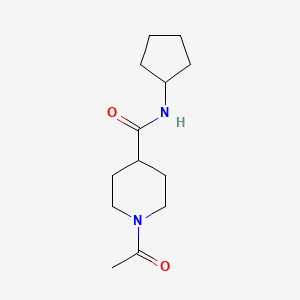![molecular formula C20H17N3O3S B5483815 (E)-1-[3,5-dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B5483815.png)
(E)-1-[3,5-dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]-3-phenylprop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-[3,5-dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]-3-phenylprop-2-en-1-one is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a nitrophenyl group, and a phenylprop-2-en-1-one moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[3,5-dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]-3-phenylprop-2-en-1-one typically involves multi-step organic reactions. One common method includes the condensation of 3,5-dimethyl-4-(2-nitrophenyl)sulfanylpyrazole with cinnamaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like ethanol, followed by purification through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, using continuous flow reactors for better control over reaction parameters, and employing advanced purification techniques such as column chromatography or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-[3,5-dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]-3-phenylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated phenyl derivatives.
Aplicaciones Científicas De Investigación
(E)-1-[3,5-dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]-3-phenylprop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials with specific properties, such as polymers or dyes.
Mecanismo De Acción
The mechanism of action of (E)-1-[3,5-dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrazole ring can interact with biological receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-4-(4-methyl-2-(4-(trifluoromethyl)phenyl)-5-thiazolyl)methylthio phenoxy acetic acid: Known for its role as a peroxisome proliferator-activated receptor agonist.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound structurally similar to vitamin E.
2,2’-Bipyridyl: A symmetrical bipyridine used as a neutral ligand for chelating with metal ions.
Uniqueness
(E)-1-[3,5-dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]-3-phenylprop-2-en-1-one is unique due to its combination of a pyrazole ring and a nitrophenyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
IUPAC Name |
(E)-1-[3,5-dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]-3-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S/c1-14-20(27-18-11-7-6-10-17(18)23(25)26)15(2)22(21-14)19(24)13-12-16-8-4-3-5-9-16/h3-13H,1-2H3/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNLFDIOMGHEBU-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C=CC2=CC=CC=C2)C)SC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1C(=O)/C=C/C2=CC=CC=C2)C)SC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-({1-[3-(1-pyrrolidinyl)-1-propyn-1-yl]cyclohexyl}oxy)propanenitrile](/img/structure/B5483736.png)

![2-[7-(1-benzothien-3-yl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N-methylacetamide](/img/structure/B5483753.png)
![5-(3-chlorophenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5483761.png)
![N'-[(E)-[5-(2,3-dichlorophenyl)furan-2-yl]methylidene]-2-oxo-4-phenylpyrrolidine-3-carbohydrazide](/img/structure/B5483771.png)
![5-methyl-N-[2-(1-methyltetrazol-5-yl)sulfanylethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5483777.png)
![N-(3,4-dihydrospiro[chromene-2,1'-cyclopentan]-4-yl)methanesulfonamide](/img/structure/B5483788.png)
![N-isopropyl-N-[3-(methylthio)benzyl]nicotinamide](/img/structure/B5483793.png)
![1'-[(3-ethyl-1H-pyrazol-5-yl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5483794.png)

![[1-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperidine-3,3-diyl]dimethanol](/img/structure/B5483812.png)
![2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(1H-imidazol-2-ylmethyl)acetamide](/img/structure/B5483822.png)
![N-(2-ethoxyphenyl)-N'-[4-(methylamino)-2-oxo-2H-chromen-3-yl]urea](/img/structure/B5483830.png)
![8-[(2,5-dichlorophenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5483833.png)
